Cas no 6851-78-1 (4-benzyl-N-methylaniline)

4-benzyl-N-methylaniline 化学的及び物理的性質
名前と識別子
-
- BENZENAMINE, N-METHYL-4-(PHENYLMETHYL)-
- 4-benzyl-N-methylaniline
- 6851-78-1
- SCHEMBL1108578
- EN300-9299911
- Benzenamine, N-methyl-4-(phenylmethyl)-
-
- MDL: MFCD00963749
- インチ: InChI=1S/C14H15N/c1-15-14-9-7-13(8-10-14)11-12-5-3-2-4-6-12/h2-10,15H,11H2,1H3
- InChIKey: MPIPCILYANKTEK-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 197.120449483g/mol
- どういたいしつりょう: 197.120449483g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 164
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12Ų
- 疎水性パラメータ計算基準値(XlogP): 3.8
4-benzyl-N-methylaniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-9299911-1.0g |
4-benzyl-N-methylaniline |
6851-78-1 | 95.0% | 1.0g |
$557.0 | 2025-02-21 | |
Enamine | EN300-9299911-2.5g |
4-benzyl-N-methylaniline |
6851-78-1 | 95.0% | 2.5g |
$1089.0 | 2025-02-21 | |
Enamine | EN300-9299911-1g |
4-benzyl-N-methylaniline |
6851-78-1 | 1g |
$557.0 | 2023-09-01 | ||
Enamine | EN300-9299911-10g |
4-benzyl-N-methylaniline |
6851-78-1 | 10g |
$2393.0 | 2023-09-01 | ||
Enamine | EN300-9299911-0.25g |
4-benzyl-N-methylaniline |
6851-78-1 | 95.0% | 0.25g |
$513.0 | 2025-02-21 | |
Enamine | EN300-9299911-10.0g |
4-benzyl-N-methylaniline |
6851-78-1 | 95.0% | 10.0g |
$2393.0 | 2025-02-21 | |
Enamine | EN300-9299911-0.5g |
4-benzyl-N-methylaniline |
6851-78-1 | 95.0% | 0.5g |
$535.0 | 2025-02-21 | |
Enamine | EN300-9299911-0.1g |
4-benzyl-N-methylaniline |
6851-78-1 | 95.0% | 0.1g |
$490.0 | 2025-02-21 | |
Enamine | EN300-9299911-5.0g |
4-benzyl-N-methylaniline |
6851-78-1 | 95.0% | 5.0g |
$1614.0 | 2025-02-21 | |
Enamine | EN300-9299911-0.05g |
4-benzyl-N-methylaniline |
6851-78-1 | 95.0% | 0.05g |
$468.0 | 2025-02-21 |
4-benzyl-N-methylaniline 関連文献
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Jiai Hua,Xueman Wei,Xiang Ma,Jinzhe Jiao,Binghui Chai,Chenbin Wu,Changli Zhang,Yulan Niu CrystEngComm, 2022,24, 1171-1176
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
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Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
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Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
4-benzyl-N-methylanilineに関する追加情報
Comprehensive Overview of 4-Benzyl-N-Methylaniline (CAS No. 6851-78-1): Chemical Properties, Synthesis, and Emerging Applications
4-Benzyl-N-methylaniline, also known by its CAS registry number 6851-78-1, is a substituted aniline derivative with a unique molecular architecture that has garnered significant attention in modern chemical and pharmaceutical research. This compound features a benzene ring appended to the nitrogen atom of N-methylaniline at the para position, creating a conjugated system that influences its reactivity and functional versatility. Recent studies highlight its role as a critical intermediate in the synthesis of bioactive molecules, particularly in the development of novel therapeutics targeting neurodegenerative disorders and inflammatory pathways.
The molecular structure of 4-benzyl-N-methylaniline (C13H13N) consists of three distinct aromatic systems: a central aniline core, a methyl substituent on the nitrogen atom, and a benzyl group at the para position. This configuration imparts unique electronic properties, including enhanced electron-donating effects due to the methylation of the amine group and steric hindrance from the benzyl moiety. These characteristics are pivotal in directing regioselectivity during subsequent chemical transformations, making it an ideal scaffold for drug design and material science applications.
Synthesis methodologies for CAS No. 6851-78-1 have evolved significantly in recent years, with green chemistry principles driving innovation in reaction protocols. Traditional approaches involve electrophilic aromatic substitution reactions between N-methylaniline and benzyl halides under phase-transfer catalysis conditions. However, recent advancements reported in the *Journal of Organic Chemistry* (2023) demonstrate improved yields using microwave-assisted synthesis with palladium-catalyzed C–N coupling reactions under solvent-free conditions. These methods not only enhance efficiency but also reduce environmental impact by minimizing waste generation.
In pharmaceutical research, 4-benzyl-N-methylaniline derivatives have shown promise as lead compounds for antidepressant development through monoamine oxidase inhibition mechanisms. A 2024 study published in *ACS Medicinal Chemistry Letters* revealed that specific analogs exhibit submicromolar IC50 values against MAO-A isoforms while maintaining favorable selectivity profiles over MAO-B enzymes—a critical factor in minimizing side effects associated with traditional MAO inhibitors like phenelzine.
Beyond pharmaceutical applications, this compound plays a crucial role in materials science as a precursor for conducting polymers and organic semiconductors. Researchers at MIT (2023) incorporated CAS No. 6851-78-1-based monomers into polythiophene frameworks to create flexible electronic devices with enhanced charge transport properties compared to conventional polyanilines. The π-conjugation extended by the benzyl substituent significantly improves film conductivity while maintaining thermal stability up to 300°C.
Analytical techniques for characterizing this compound have also advanced with high-resolution mass spectrometry (HRMS) now capable of resolving subtle isomeric differences between para-, meta-, and ortho-substituted derivatives with sub-Dalton accuracy (m/z ±0.005 Da). Nuclear magnetic resonance (NMR) spectroscopy remains essential for structural confirmation, particularly through characteristic aromatic proton shifts observed at δ 6.9–7.3 ppm for both phenyl rings.
Safety profiles for handling CAS No. 6851-78-1 emphasize standard laboratory precautions due to its mild irritancy potential upon prolonged skin contact or inhalation exposure during synthesis operations involving volatile organic solvents like dichloromethane or tetrahydrofuran solutions used in purification steps such as column chromatography or recrystallization processes.
The market dynamics for this compound reflect growing demand from both academic institutions conducting medicinal chemistry research programs and industrial organizations focused on developing next-generation organic electronic components for flexible display technologies or wearable health monitoring systems where lightweight yet durable materials are required.
Ongoing research continues to explore new applications for this versatile molecule across multiple disciplines including catalysis where it serves as ligand precursors for transition metal complexes used in asymmetric hydrogenation reactions reported by Nature Catalysis group studies from early 2024 demonstrating enantioselectivities exceeding 95% ee values under optimized reaction conditions using chiral phosphine derivatives synthesized from parent amine structures.
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